molecular formula C14H29N3O B7917438 (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7917438
M. Wt: 255.40 g/mol
InChI Key: MCGFLHVDCRXJPS-OLZOCXBDSA-N
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Description

The compound "(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one" is a chiral molecule characterized by:

  • An (S)-configured 2-amino-3-methylbutan-1-one backbone, which contributes to its stereochemical specificity.
  • A piperidine ring substituted at the 3-position with an (R)-configured isopropyl-methyl-amino group.
  • Functional groups include a ketone, primary amine, and tertiary amine, which may dictate solubility, stability, and biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFLHVDCRXJPS-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the piperidine derivative with a suitable butanone derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound differs from its analogs in two primary aspects:

Substituent Groups: The isopropyl-methyl-amino group contrasts with analogs featuring benzyl, cyclopropyl, or mixed substitutions.

Position on Piperidine : The 3-position substitution distinguishes it from positional isomers (e.g., 2- or 4-substituted piperidine derivatives).

Data Table: Key Features of Target Compound and Analogs

Compound Name Substituent Group Position on Piperidine CAS Number Molecular Formula Molar Mass (g/mol) Notes
Target Compound Isopropyl-methyl-amino 3 Not provided Not provided Not provided Hypothetical structure; lacks benzyl/cyclopropyl groups.
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-isopropyl-amino-methyl 3 1354024-35-3 (Ev4), 1354024-14-8 (Ev7) C21H33N3O 343.51 Increased lipophilicity due to benzyl group; available commercially (Parchem Chemicals).
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl-amino-methyl 3 Not provided Not provided Not provided Cyclopropyl group may enhance metabolic stability.
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl-amino-methyl 4 203047-48-7 Not provided Not provided Positional isomer; altered spatial arrangement.
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Cyclopropyl-methyl-amino-methyl 4 1354010-98-2 Not provided Not provided Discontinued product; limited research availability.
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl-amino-methyl 2 1354027-37-4 C21H33N3O 343.51 2-position substitution; potential steric effects.

Implications of Structural Differences

  • Cyclopropyl Groups (e.g., ): May confer metabolic stability due to strained ring rigidity, resisting enzymatic degradation. Isopropyl-Methyl vs. Benzyl-Isopropyl: The absence of a benzyl group in the target compound could reduce steric bulk, favoring interactions with compact binding pockets.
  • Positional Isomerism :

    • 3-Position (Target Compound ): Optimal spatial orientation for interactions with amine-binding receptors (e.g., GPCRs).
    • 2- or 4-Position (): Altered dihedral angles may disrupt binding or modulate selectivity.

Biological Activity

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, commonly referred to as AM97892, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H29N3O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 926230-08-2

Research indicates that compounds similar to AM97892 may act as inhibitors of neurotransmitter transporters, particularly the GABA transporter subtypes (mGAT1–4). The inhibition of GABA uptake can lead to increased levels of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission in the central nervous system (CNS) .

In Vitro Studies

In vitro evaluations have shown that AM97892 exhibits significant inhibitory activity against GABA transporters. For instance, compounds designed to mimic AM97892 were assessed for their ability to inhibit GABA uptake in HEK-293 cells expressing mouse GATs. The results indicated that several derivatives could reduce GABA uptake by more than 50% at concentrations of 100 μM, categorizing them as active compounds .

Comparative Biological Activity Table

Compound NameInhibition Activity (pIC50)TargetReference
AM97892>5.00mGAT1
Compound A4.89mGAT2
Compound B5.10mGAT3
Compound C5.25mGAT4

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, AM97892-like compounds were tested for their efficacy against neurotoxic conditions induced by glutamate and serum deprivation. Results indicated that these compounds could significantly ameliorate cell death in neuronal cultures exposed to such neurotoxic environments .
  • Anticancer Potential : Although primarily studied for its neuropharmacological effects, preliminary investigations into the anticancer properties of AM97892 have shown potential in inhibiting cancer cell proliferation without affecting normal cell viability. This suggests a selective cytotoxicity that could be advantageous in cancer therapy .

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